6-Bromo-2-(bromomethyl)quinoline
Description
6-Bromo-2-(bromomethyl)quinoline is a brominated quinoline derivative characterized by a quinoline core substituted with bromine at the 6-position and a bromomethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its dual bromine substituents enhance electrophilic reactivity, making it valuable for cross-coupling reactions and further functionalization.
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
6-bromo-2-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |
InChI Key |
FQOXBKKVJJQTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CBr)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(bromomethyl)quinoline typically involves the bromination of 2-methylquinoline. One common method includes the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-2-(bromomethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its binding affinity and selectivity towards biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-bromo-2-(bromomethyl)quinoline with structurally related quinoline derivatives, emphasizing their synthetic routes, physicochemical properties, and biological activities.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Substituent Effects on Reactivity Bromine vs. Chlorine: Bromine’s larger atomic radius enhances polarizability, making this compound more reactive in nucleophilic substitutions compared to chloro analogues like 6-bromo-4-chloro-2-methylquinoline . Methyl vs. Bromomethyl: The bromomethyl group at the 2-position increases electrophilicity, enabling Suzuki-Miyaura couplings or SN2 reactions, unlike inert methyl groups in 6-bromo-2-methylquinoline .
Biological Activity Trends Anticancer Potential: 2-Aryl substituents (e.g., 4-chlorophenyl in ) improve kinase inhibitory activity compared to alkyl or heterocyclic groups. For example, 6-bromo-2-(4-chlorophenyl)quinoline (16a) shows 84% yield and efficacy against EGFR/FAK kinases . Neuropathic Pain Targets: Piperidine or morpholine substituents at the 2-position (e.g., 6-bromo-2-(piperidin-1-yl)quinoline) enhance mGluR1 antagonism, with purities exceeding 99% .
Synthetic Feasibility High-Yield Routes: 6-Bromo-2-methylquinoline is synthesized via the Doebner-Miller method (68% yield), while 2-methoxy derivatives achieve 92% yield via nucleophilic substitution . Challenges with Bromomethyl: The bromomethyl group’s instability may necessitate low-temperature or inert-atmosphere conditions, as seen in lithiation reactions of 6-bromo-2-(2-methoxyethoxy)quinoline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
